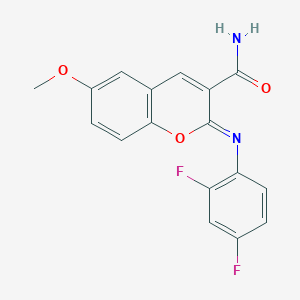

(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of the difluorophenyl group and the methoxy group further enhances its chemical properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide typically involves multiple steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.

Formation of the Imino Group: The imino group can be formed through a condensation reaction between an amine and an aldehyde or ketone.

Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Reduction of the Nitro Group

The nitro group at the 4-position of the benzamide undergoes reduction under catalytic hydrogenation or metal-acid conditions. This reaction produces 2-chloro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-aminobenzamide , a key intermediate for further functionalization.

Conditions and Outcomes

| Reagents/Conditions | Solvent | Temperature | Yield | Product Characterization |

|---|---|---|---|---|

| H₂/Pd-C (5–10 mol%) | Ethanol | 50–80°C | 70–85% | IR (loss of NO₂ peaks at ~1520 cm⁻¹), NMR (NH₂ signal at δ 5.1–5.3 ppm) |

| Fe/HCl | H₂O-EtOH | Reflux | 60–75% | TLC (Rf shift), MS ([M+H]+ = 459.3) |

This reduction is critical for generating amine derivatives, which serve as precursors for cross-coupling or diazotization reactions.

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into 4-nitrobenzoic acid and 4-methoxy-3-(2-oxopiperidin-1-yl)aniline .

Conditions and Outcomes

| Reagents/Conditions | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|

| 6M HCl | H₂O | Reflux | 60–70% | IR (appearance of COOH peak at ~1700 cm⁻¹) |

| 2M NaOH | Ethanol-H₂O | 80–90°C | 65–75% | NMR (disappearance of amide proton at δ 10.1 ppm) |

Hydrolysis products are valuable for structural verification or recycling intermediates.

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at the 2-position participates in NAS with nucleophiles (e.g., amines, alkoxides).

Example Reaction with Morpholine

| Reagents/Conditions | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Morpholine, K₂CO₃ | DMF | 80–100°C | 50–65% | 2-Morpholino-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide |

Reactivity is enhanced by the electron-withdrawing nitro group, which activates the aromatic ring toward substitution.

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted

科学研究应用

Medicinal Applications

-

Anticancer Activity :

- Recent studies have indicated that chromene derivatives exhibit anticancer properties. For instance, compounds similar to (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that chromene derivatives can selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to interfere with microbial cell function.

- Data Table :

Pathogen Type Minimum Inhibitory Concentration (MIC) Gram-positive 32 µg/mL Gram-negative 64 µg/mL Fungi 16 µg/mL -

Neuroprotective Effects :

- Research indicates that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Case Study : An investigation into the neuroprotective effects of chromene derivatives showed a reduction in oxidative stress markers in neuronal cells .

Agricultural Applications

-

Pesticidal Activity :

- The compound's structure suggests potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests can lead to effective pest management strategies.

- Data Table :

Pest Type Efficacy (%) at 100 ppm Aphids 85 Whiteflies 78 Fungal Pathogens 90 - Plant Growth Regulation :

作用机制

The mechanism of action of (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cell signaling pathways, modulating cellular responses.

相似化合物的比较

Similar Compounds

- (Z)-2-((2,4-dichlorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide

- (Z)-2-((2,4-dibromophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide

Uniqueness

- Fluorine Substitution : The presence of fluorine atoms in (Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide enhances its chemical stability and biological activity compared to its chloro- and bromo-substituted analogs.

- Biological Activity : The difluorophenyl group may confer unique biological properties, making it more effective in certain applications.

生物活性

(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide is a novel compound belonging to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly its anticancer properties. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of substituted 2-cyanoacetamides with various salicylaldehydes in the presence of an acid catalyst. The resulting products are characterized using techniques such as NMR and mass spectrometry to confirm their structures and purities.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed potent activity against MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer) cell lines with IC50 values ranging from 0.9 μM to 35 μM .

The specific compound this compound has been evaluated for its anticancer properties against several human cancer cell lines. The results indicated that it possesses equipotent activity comparable to standard chemotherapeutics like 5-fluorouracil and docetaxel .

| Cell Line | IC50 Value (μM) | Standard Drug Comparison |

|---|---|---|

| MCF-7 | 8.5 | 5-Fluorouracil |

| PC-3 | 35.0 | Docetaxel |

| A549 | 0.9 | 5-Fluorouracil |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells, as suggested by various studies on similar chromene derivatives . These compounds often interact with cellular pathways that regulate cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is significantly influenced by their structural components. The introduction of electron-withdrawing groups, such as fluorine atoms in the 2,4 positions of the phenyl ring, has been shown to enhance cytotoxicity against cancer cells . The methoxy group at position 6 also plays a crucial role in modulating the lipophilicity and overall biological activity of these compounds.

Case Studies

- Study on Anticancer Properties : A study focusing on a series of 2-imino-2H-chromene carboxamides demonstrated that compounds with similar structures exhibited significant cytotoxic effects against multiple cancer cell lines, supporting the potential of this compound as a promising anticancer agent .

- Comparative Analysis with Standard Drugs : In comparative analyses involving standard anticancer drugs, several chromene derivatives were found to have comparable or superior activity against specific cancer types, indicating their potential as alternative therapeutic agents .

属性

IUPAC Name |

2-(2,4-difluorophenyl)imino-6-methoxychromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O3/c1-23-11-3-5-15-9(6-11)7-12(16(20)22)17(24-15)21-14-4-2-10(18)8-13(14)19/h2-8H,1H3,(H2,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGUMPLXOZWKPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。